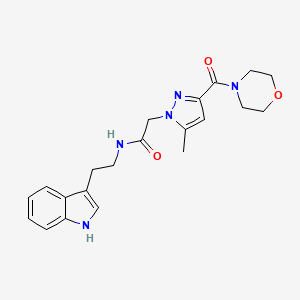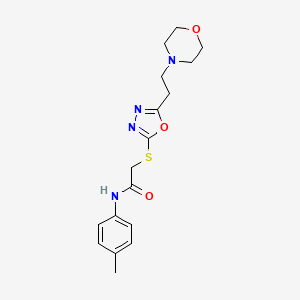
2,2-bis(Hydroxymethyl)-3,4-dihydro-1(2H)-napthalenonebenzaldehyde acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2,2-Bis(hydroxymethyl)butyric acid . This is an organic compound with hydroxy and carboxyl groups .
Synthesis Analysis
There are studies on the synthesis of compounds related to 2,2-bis(hydroxymethyl)propionic acid . These studies involve the use of this compound as a starting material for the synthesis of various derivatives .Molecular Structure Analysis
The molecular structure of related compounds such as 2,2-Bis(hydroxymethyl)propionic acid has been studied . These studies provide insights into the molecular structure of these compounds .Chemical Reactions Analysis
There are studies on the chemical reactions involving compounds related to 2,2-bis(hydroxymethyl)propionic acid . These studies provide insights into the chemical reactions that these compounds can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 2,2-Bis(hydroxymethyl)butyric acid have been studied . These studies provide insights into the physical and chemical properties of these compounds .科学的研究の応用
Human Exposure to Non-Persistent Environmental Chemicals
Research on non-persistent environmental chemicals, such as phthalates, bisphenol A (BPA), and others, has highlighted their widespread presence in industrial and consumer products and their potential endocrine-disrupting effects. Studies have shown that nearly all individuals are exposed to common phthalates and BPA, among other chemicals, indicating a universal exposure risk through everyday products (Frederiksen et al., 2014). This underscores the importance of understanding the sources, pathways, and health implications of exposure to these and related chemical compounds.
Dietary Intervention to Reduce Exposure
Interventions such as dietary changes have been studied for their potential to reduce exposure to harmful chemicals like BPA and phthalates. One study found that a "fresh foods" dietary intervention, avoiding canned or plastic-packaged foods, significantly reduced urinary levels of BPA and phthalate metabolites, demonstrating the effectiveness of dietary choices in managing chemical exposure (Rudel et al., 2011).
Occupational Exposure and Health Risks
The processing of phenol-formaldehyde resins and other industrial activities can expose workers to harmful chemicals, including formaldehyde, phenol, and various volatile organic compounds. Such exposure has been linked to potential health risks, including carcinogenic effects, highlighting the need for protective measures and further research into safer industrial practices (Pośniak et al., 2001).
Environmental and Indoor Chemical Exposure
Studies have also investigated the exposure to environmental chemicals in various settings, including indoor environments, where dust can act as a reservoir for endocrine-disrupting compounds such as phthalates, parabens, and bisphenol A. These findings highlight the pervasive nature of such chemicals and the potential for significant human exposure even within homes (Wang et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-phenylspiro[1,3-dioxane-5,2'-3,4-dihydronaphthalene]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c20-17-16-9-5-4-6-14(16)10-11-19(17)12-21-18(22-13-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAACMKSHLZPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)
![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)
![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)
![4-(4-Chlorophenoxy)-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2766031.png)